molecular formula C14H26N2O2 B6604753 tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate CAS No. 2137618-20-1

tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No. B6604753
CAS RN: 2137618-20-1
M. Wt: 254.37 g/mol
InChI Key: LRIZVINZNFMCEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate, otherwise known as TB-AM-6-AC, is an organic compound with a molecular weight of 226.29 g/mol. It is a tertiary amine that was first synthesized in 1997 by a team of scientists at the University of California, Davis. TB-AM-6-AC has been studied extensively for its potential applications in the fields of medicinal chemistry and biochemistry. These studies have revealed a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.

Scientific Research Applications

TB-AM-6-AC has been studied extensively for its potential applications in the fields of medicinal chemistry and biochemistry. In particular, it has been found to possess a range of anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been used in the synthesis of a variety of other compounds, including peptides, peptidomimetics, and heterocyclic systems.

Mechanism of Action

TB-AM-6-AC has been found to interact with a variety of cellular targets, including enzymes and receptors. It has been shown to inhibit the cyclooxygenase enzyme, which is involved in the production of inflammatory mediators. It has also been found to bind to the 5-HT2A serotonin receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
TB-AM-6-AC has been found to possess a range of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain, as well as to possess anti-bacterial and anti-fungal properties. It has also been found to possess anxiolytic effects, as well as to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The use of TB-AM-6-AC in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it has been found to possess a range of biochemical and physiological effects. However, it also has a number of limitations. It is relatively expensive, and it is not always easy to obtain in large quantities.

Future Directions

TB-AM-6-AC has been found to possess a range of potential applications in the fields of medicinal chemistry and biochemistry. In the future, it is likely that it will be further studied for its potential therapeutic applications, as well as its potential use in the synthesis of a variety of other compounds. Additionally, it is likely that further research will be conducted into its mechanism of action, as well as its biochemical and physiological effects.

Synthesis Methods

TB-AM-6-AC can be synthesized using a variety of methods, including the direct condensation of tert-butyl isocyanate and 6-azaspiro[3.5]nonane-6-carboxylic acid. The reaction mixture is heated to a temperature of 80-85°C, and then cooled to room temperature. The product is then isolated by column chromatography and recrystallized from ethyl acetate.

properties

IUPAC Name

tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-14(6-4-7-14)8-5-11(16)9-15/h11H,4-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIZVINZNFMCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC2)CCC1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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